molecular formula C9H12ClN3O B1464462 1-(3-Chloropyrazin-2-yl)piperidin-3-ol CAS No. 1249473-10-6

1-(3-Chloropyrazin-2-yl)piperidin-3-ol

Cat. No.: B1464462
CAS No.: 1249473-10-6
M. Wt: 213.66 g/mol
InChI Key: OGTKWYQKRROHGN-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol. This compound is characterized by the presence of a chloropyrazine ring attached to a piperidin-3-ol moiety. It is utilized in various scientific research fields due to its unique structural and functional properties.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTKWYQKRROHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloropyrazin-2-yl)piperidin-3-ol typically involves the reaction of 3-chloropyrazine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at an elevated temperature until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-3-ol moiety can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: The chloropyrazine ring can be reduced to a pyrazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the chloropyrazine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloropyrazin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-(2-Chloropyrazin-3-yl)piperidin-3-ol: This compound has a similar structure but with the chlorine atom at a different position on the pyrazine ring.

    1-(3-Chloropyridin-2-yl)piperidin-3-ol: This compound has a pyridine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Chloropyrazin-2-yl)piperidin-3-ol is a chemically significant compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol. Its structure features a chloropyrazine ring connected to a piperidin-3-ol moiety, which contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This structure is characterized by the presence of a chlorine atom at the 3-position of the pyrazine ring, which is known to influence its reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been studied for its potential to inhibit key signaling pathways involved in cancer cell proliferation.
  • Cell Membrane Disruption : In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Xanthomonas axonopodis1532 µg/mL
Ralstonia solanacearum1816 µg/mL
Alternaria solani1464 µg/mL
Fusarium solani13128 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. Inhibiting this pathway can lead to reduced tumor growth.
  • Cell Cycle Arrest : The compound may interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells.

A notable study reported that administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer when dosed at 25 mg kg25\text{ mg kg} .

Study on Anticancer Efficacy

A recent study focused on the efficacy of this compound in MDA-MB-361 breast cancer xenografts. The results showed substantial inhibition of both p70S6 and Akt phosphorylation, indicating effective modulation of the PI3K/Akt signaling pathway . The compound exhibited tumorostatic effects after an intravenous injection at a dose of 25 mg kg25\text{ mg kg}.

Antimicrobial Studies

In another study assessing antimicrobial efficacy, derivatives of piperidine compounds were synthesized and tested against various pathogens. The results indicated that compounds with similar structural features to this compound displayed potent antimicrobial activities compared to standard drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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